1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine
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Overview
Description
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a piperidine ring fused to a fluoranthene moiety, which is a polycyclic aromatic hydrocarbon
Preparation Methods
The synthesis of 1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluoranthene Moiety: This can be achieved through cyclization reactions involving aromatic precursors.
Hydrogenation: The fluoranthene is then partially hydrogenated to form the 5,6-dihydro derivative.
Piperidine Ring Introduction:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in further hydrogenation of the aromatic rings.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups or altered degrees of saturation.
Scientific Research Applications
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between polycyclic aromatic hydrocarbons and biological macromolecules.
Industry: It can be used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the biological context.
Comparison with Similar Compounds
1-(5,6-Dihydro-(4H)-fluoranthen-6a-yl)piperidine can be compared with other similar compounds, such as:
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound shares a similar polycyclic structure but differs in the heterocyclic ring system.
5,6-Dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepines: These compounds also feature a dihydro structure but have different functional groups and biological activities.
The uniqueness of this compound lies in its specific combination of a piperidine ring with a fluoranthene moiety, which imparts distinct chemical and physical properties.
Properties
CAS No. |
93923-78-5 |
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Molecular Formula |
C21H23N |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-(5,6-dihydro-1H-fluoranthen-6a-yl)piperidine |
InChI |
InChI=1S/C21H23N/c1-4-14-22(15-5-1)21-13-7-9-16-8-6-11-18(20(16)21)17-10-2-3-12-19(17)21/h2-3,6,8-10,12H,1,4-5,7,11,13-15H2 |
InChI Key |
YJYDPMLWADKSSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C23CCC=C4C2=C(CC=C4)C5=CC=CC=C35 |
Origin of Product |
United States |
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